Pindolol-d7: A Technical Guide for Researchers
Pindolol-d7: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Pindolol-d7, a deuterated analog of the antihypertensive drug Pindolol. It is intended to serve as a technical resource for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and applications in analytical research, complete with experimental protocols and pathway diagrams.
Core Concepts: Introduction to Pindolol-d7
Pindolol-d7 is a stable isotope-labeled form of Pindolol, where seven hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard for quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. The increased mass of Pindolol-d7 allows for its clear differentiation from the unlabeled Pindolol in a mass spectrometer, ensuring accurate and precise quantification of the drug in biological matrices.
Pindolol itself is a non-selective β-adrenergic receptor antagonist and a 5-HT1A receptor antagonist.[1] It is clinically used to treat hypertension and other cardiovascular conditions.[2][3][4] The deuteration in Pindolol-d7 does not alter its chemical or biological activity, making it a perfect surrogate for the parent drug in analytical studies.
Chemical Structure
The chemical structure of Pindolol-d7 is identical to that of Pindolol, with the exception of the seven deuterium atoms on the isopropyl group.
IUPAC Name: 1-(1H-Indol-4-yloxy)-3-(isopropyl-d7-amino)propan-2-ol
Physicochemical and Pharmacokinetic Properties
The physicochemical and pharmacokinetic properties of Pindolol are well-documented. As Pindolol-d7 is used as an analytical standard, its properties in vivo are considered identical to those of Pindolol for the purpose of bioanalysis.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 1185031-19-9 | [5][6] |
| Molecular Formula | C₁₄H₁₃D₇N₂O₂ | [5][6] |
| Molecular Weight | 255.37 g/mol | [5] |
| Appearance | White to Off-White Solid | [5] |
| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly) | [5] |
Pharmacokinetic Data (for Pindolol)
| Parameter | Value | Reference |
| Bioavailability | 50-95% | |
| Protein Binding | 40% | DrugBank Online |
| Metabolism | Hepatic (hydroxylation, glucuronidation, sulfate conjugation) | DrugBank Online |
| Half-life | 3-4 hours | |
| Excretion | 30-40% unchanged in urine | DrugBank Online |
Mechanism of Action and Signaling Pathways
Pindolol exerts its therapeutic effects through two primary mechanisms: antagonism of β-adrenergic receptors and antagonism of 5-HT1A serotonin receptors.
β-Adrenergic Receptor Blockade
Pindolol is a non-selective β-blocker, meaning it blocks both β1 and β2 adrenergic receptors. The blockade of these receptors, which are part of the G-protein coupled receptor (GPCR) family, leads to a downstream reduction in cyclic adenosine monophosphate (cAMP) levels.
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β1 Receptor Blockade (Cardiac Tissue): Reduces heart rate, myocardial contractility, and blood pressure.
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β2 Receptor Blockade (Smooth Muscle): Can lead to bronchoconstriction and vasoconstriction.
The following diagram illustrates the signaling pathway associated with β-adrenergic receptor antagonism by Pindolol.
Caption: Pindolol's antagonism of β-adrenergic receptors.
5-HT1A Receptor Antagonism
Pindolol also acts as an antagonist at 5-HT1A serotonin receptors. This action is particularly relevant in its off-label use as an adjunct therapy for depression. By blocking presynaptic 5-HT1A autoreceptors, Pindolol can enhance serotonergic neurotransmission.
The diagram below outlines the mechanism of 5-HT1A receptor antagonism.
Caption: Pindolol's antagonism of presynaptic 5-HT1A autoreceptors.
Experimental Protocols: Bioanalysis of Pindolol
Pindolol-d7 is primarily used as an internal standard for the quantification of Pindolol in biological samples. The following is a representative experimental protocol for the analysis of Pindolol in human plasma using UPLC-MS/MS.
Sample Preparation (Protein Precipitation)
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To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of Pindolol-d7 internal standard working solution (concentration will depend on the expected range of Pindolol concentrations).
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Vortex the sample for 10 seconds.
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Add 600 µL of acetonitrile to precipitate the plasma proteins.
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Vortex vigorously for 30 seconds.
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Centrifuge at 13,000 rpm for 5 minutes to pellet the precipitated proteins.
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Transfer 200 µL of the supernatant to a clean tube.
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Dilute the supernatant with 800 µL of water prior to injection into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 2 minutes, hold for 0.5 minutes, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | Pindolol: 249.2 > 116.1Pindolol-d7: 256.2 > 116.1 |
Experimental Workflow Diagram
The following diagram illustrates the experimental workflow for the bioanalysis of Pindolol using Pindolol-d7 as an internal standard.
Caption: Workflow for the bioanalysis of Pindolol.
Conclusion
Pindolol-d7 is an indispensable tool for researchers and scientists involved in the quantitative analysis of Pindolol. Its stability and identical chemical behavior to the parent compound make it the gold standard for use as an internal standard in LC-MS/MS bioanalytical methods. This guide has provided a detailed overview of its properties, mechanism of action, and a practical experimental protocol to aid in its application in a laboratory setting. The provided diagrams offer a visual representation of the complex biological and analytical processes involved.
References
- 1. High performance liquid chromatographic determination of the enantiomers of beta-adrenoceptor blocking agents in biological fluids. I: Studies with pindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Supercritical fluid chromatography-tandem mass spectrometry for the enantioselective determination of propranolol and pindolol in mouse blood by serial sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. Direct determination of pindolol enantiomers in human serum by column-switching LC-MS/MS using a phenylcarbamate-beta-cyclodextrin chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
